3-(Dimethoxymethoxy)prop-1-ene

Thermodynamic stability Allyl-propenyl isomerization Physical organic chemistry

3-(Dimethoxymethoxy)prop-1-ene (CAS 154016-61-2), also catalogued as dimethoxymethyl allyl ether or allyl dimethyl orthoformate, is a bifunctional C6H12O3 synthon (MW 132.16 g/mol) that integrates a terminal allyl olefin with an orthoester-type dimethoxymethoxy moiety via an ether linkage. Unlike simple allyl acetals such as acrolein dimethyl acetal (CAS 6044-68-4, C5H10O2), the extra oxygen spacer in this compound confers dual reactivity: the allyl group participates in olefin metathesis, electrophilic addition, and transition-metal-mediated couplings, while the -O-CH(OCH3)2 orthoformate unit serves as a masked formyl equivalent or a leaving group in nucleophilic substitution.

Molecular Formula C6H12O3
Molecular Weight 132.16 g/mol
CAS No. 154016-61-2
Cat. No. B12552443
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Dimethoxymethoxy)prop-1-ene
CAS154016-61-2
Molecular FormulaC6H12O3
Molecular Weight132.16 g/mol
Structural Identifiers
SMILESCOC(OC)OCC=C
InChIInChI=1S/C6H12O3/c1-4-5-9-6(7-2)8-3/h4,6H,1,5H2,2-3H3
InChIKeyDCJMDUKWGMJVEO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Dimethoxymethoxy)prop-1-ene (CAS 154016-61-2): Procurement-Relevant Identity and Class Positioning


3-(Dimethoxymethoxy)prop-1-ene (CAS 154016-61-2), also catalogued as dimethoxymethyl allyl ether or allyl dimethyl orthoformate, is a bifunctional C6H12O3 synthon (MW 132.16 g/mol) that integrates a terminal allyl olefin with an orthoester-type dimethoxymethoxy moiety via an ether linkage [1]. Unlike simple allyl acetals such as acrolein dimethyl acetal (CAS 6044-68-4, C5H10O2), the extra oxygen spacer in this compound confers dual reactivity: the allyl group participates in olefin metathesis, electrophilic addition, and transition-metal-mediated couplings, while the -O-CH(OCH3)2 orthoformate unit serves as a masked formyl equivalent or a leaving group in nucleophilic substitution [2]. This structural duality places the compound at the intersection of allyl protecting-group chemistry and orthoester-based synthetic methodology, making its procurement a distinct decision from that of simpler allyl ethers or acetals.

Why Acrolein Dimethyl Acetal or Simple Allyl Ethers Cannot Replace 3-(Dimethoxymethoxy)prop-1-ene Without Altering Synthetic Outcomes


Substituting 3-(dimethoxymethoxy)prop-1-ene with the more commoditized acrolein dimethyl acetal (CAS 6044-68-4) or a simple allyl alkyl ether introduces a fundamental change in the nature of the electrophilic acetal/orthoester carbon. In acrolein dimethyl acetal, the acetal carbon is directly bonded to the allyl vinyl group ; in the target compound, the dimethoxymethyl unit is attached through an additional ether oxygen, creating an orthoformate-type centre rather than a simple aldehyde-derived acetal [1]. This architectural difference alters hydrolysis kinetics, the stability of derived oxocarbenium-ion intermediates, and the chemoselectivity of deprotection. Furthermore, the target compound exhibits a measurably different thermodynamic isomerization profile compared to alkyl allyl ethers bearing non-methoxylated substituents: the R=(MeO)2CH group uniquely introduces a non-negligible entropy penalty (ΔS ≈ -5 J K⁻¹ mol⁻¹) upon allyl-to-propenyl double-bond migration, unlike nearly all alkyl cases where ΔS is effectively zero [1]. These quantitative thermodynamic and structural distinctions mean that generic substitution without re-optimization of reaction conditions risks altered equilibrium outcomes, different product distributions, and compromised synthetic efficiency.

Quantitative Differentiation Evidence for 3-(Dimethoxymethoxy)prop-1-ene Versus Closest Structural Analogs


Isomerization Enthalpy: Dimethoxymethyl Allyl Ether Exhibits Attenuated Thermodynamic Driving Force Toward the Propenyl Ether Compared to Alkyl Allyl Ethers Bearing Non-Methoxylated Substituents

The base-catalyzed isomerization of 3-(dimethoxymethoxy)prop-1-ene to its (Z)-propenyl ether isomer was studied by Taskinen (1993) via chemical equilibration in DMSO with t-BuOK. The reaction enthalpy for the target compound is ΔrH° = -4.8 ± 0.1 kcal/mol (liquid phase) [1]. This is significantly less exothermic than the typical range observed for alkyl allyl ethers bearing non-methoxylated alkyl substituents, where ΔH values span approximately -18 to -25 kJ/mol (-4.3 to -6.0 kcal/mol) [2]. More critically, the R=(MeO)2CH substituent is one of only two cases in the ten-compound series where the entropy of isomerization is non-negligible: ΔS ≈ -5 J K⁻¹ mol⁻¹, compared to ΔS ≈ 0 for most alkyl-substituted allyl ethers [2]. This entropic penalty, attributed to the conformational restrictions imposed by the methoxy-substituted alkyl group, means the equilibrium constant (and thus the extent of isomerization at a given temperature) differs measurably from that of analogs such as allyl tert-butyl ether or allyl isopropyl ether.

Thermodynamic stability Allyl-propenyl isomerization Physical organic chemistry

Computed Dipole Moment Differentiates Allyl Ether from Propenyl Ether Isomer, Informing Chromatographic Method Development and Solubility-Driven Procurement

DFT calculations at the B3LYP/6-31G* level deposited in the NIST Computational Chemistry Comparison and Benchmark Database provide computed dipole moments for both the allyl ether target and its (E)-propenyl ether isomer. 3-(Dimethoxymethoxy)prop-1-ene yields a dipole moment of 2.1566 Debye [1], while (E)-1-(dimethoxymethoxy)prop-1-ene (CAS 66178-20-9) yields 1.5816 Debye [2]. The difference of 0.575 Debye represents a ~36% higher polarity for the allyl form. Although these are gas-phase computed values, the relative ordering reliably predicts that the allyl ether will exhibit stronger retention on polar stationary phases (e.g., silica gel, cyano columns) and higher solubility in polar organic solvents compared to its propenyl ether isomer. This difference can be exploited for analytical method development and for assessing isomeric purity of procured material.

Dipole moment Computational chemistry Chromatographic separation Solubility prediction

Molecular Architecture: Orthoester-Type -O-CH(OCH3)2 Linkage Versus Simple Acetal -CH(OCH3)2 in Acrolein Dimethyl Acetal Enables Distinct Hydrolysis and Deprotection Chemistry

The target compound possesses a dimethoxymethyl group attached through an ether oxygen bridge (-O-CH(OCH3)2), classifying it as an alkyl dimethyl orthoformate. Its closest commercial analog, acrolein dimethyl acetal (CAS 6044-68-4), features the dimethoxymethyl group directly bonded to the allyl carbon (-CH(OCH3)2), making it a simple aldehyde-derived acetal . This single-atom difference (ether oxygen insertion) converts the functional group from an acetal into an orthoester. Orthoesters are generally more acid-labile than acetals; the half-life for hydrolysis of a dialkyl orthoformate under mild aqueous acid conditions is typically orders of magnitude shorter than that of the corresponding acetal . Consequently, the target compound can serve as a more readily cleavable masked formyl equivalent under conditions where an acetal would survive, enabling orthogonal deprotection strategies in multi-step syntheses. The molecular weight increase (132.16 vs. 102.13 g/mol, +29.4%) and the additional hydrogen-bond acceptor site (three oxygen atoms vs. two) also alter solubility and boiling point ranges, though experimentally validated physical constants for the target compound remain limited in the open literature.

Orthoester Acetal Protecting group strategy Chemoselective deprotection

Synthesis of [η³-1-(Dimethoxymethyl)allyl]palladium Chloride Demonstrates Utility as a Functionalized π-Allyl Precursor for Organometallic Chemistry

A peer-reviewed communication reports the efficient synthesis of [η³-1-(dimethoxymethyl)allyl]palladium chloride directly from a precursor derived from dimethoxymethyl allyl ether chemistry, and demonstrates its subsequent use in aldol reactions with enol silyl ethers [1]. This contrasts with the simpler [η³-1-(formyl)allyl]palladium chloride analog reported in the same study: the dimethoxymethyl substituent provides a protected aldehyde equivalent on the π-allyl ligand, enabling post-complexation unmasking to a formyl group under conditions that would be incompatible with the free aldehyde. The compound therefore enables a 'protect-then-complex' strategy that is not directly accessible with acrolein dimethyl acetal-derived precursors, where the acetal carbon is directly attached to the allyl framework and the spatial relationship between the metal centre and the protected carbonyl is geometrically different.

π-Allyl palladium complex Organometallic synthesis Aldol reaction Homogeneous catalysis

Evidence-Backed Application Scenarios Where 3-(Dimethoxymethoxy)prop-1-ene Provides Verifiable Selection Advantage


Multi-Step Organic Synthesis Requiring Orthogonal Alcohol Protection with a Mildly Acid-Labile Masked Formyl Equivalent

In synthetic routes where an alcohol must be transiently protected as an orthoester-type derivative that can be cleaved under milder acidic conditions than a conventional acetal, 3-(dimethoxymethoxy)prop-1-ene offers a structurally distinct option. The -O-CH(OCH3)2 orthoformate moiety (class-level evidence) hydrolyzes significantly faster than the -CH(OCH3)2 acetal found in acrolein dimethyl acetal [1], enabling selective deprotection in the presence of acetal-protected functionalities. This is directly relevant to the synthesis of polyfunctional natural products, carbohydrate derivatives, and flavonoid analogs where multiple protecting groups must be manipulated with precise chemoselectivity. The thermodynamic data from Taskinen [2] further inform that the allyl-to-propenyl isomerization of this specific compound is attenuated by methoxy substitution, potentially offering greater double-bond positional stability during base-mediated steps compared to non-methoxylated allyl ethers.

Synthesis of Functionalized π-Allyl Transition Metal Complexes as Catalytic Intermediates or Stoichiometric Reagents

As demonstrated by Ogoshi et al. [1], the dimethoxymethyl-substituted allyl framework can be elaborated into well-defined [η³-1-(dimethoxymethyl)allyl]palladium chloride complexes. These complexes serve as protected aldehyde equivalents on the allyl ligand, permitting subsequent aldol chemistry at the metal centre that would be incompatible with a free formyl group. This application scenario is particularly relevant for laboratories developing palladium-catalyzed allylic substitution methodologies, C-C bond-forming reactions via π-allyl intermediates, and the synthesis of complex organometallic architectures. The computed dipole moment data [2] additionally provide a rational basis for designing purification protocols (e.g., flash column chromatography solvent gradients) for these metal complexes based on polarity differences from their isomeric byproducts.

Physical Organic Chemistry Studies of Allyl-Propenyl Isomerization Equilibria as a Methoxy-Substituted Reference Compound

The Taskinen (1993) study [1] establishes 3-(dimethoxymethoxy)prop-1-ene as one of only two compounds in a ten-membered allyl ether series exhibiting a non-negligible entropy of isomerization (ΔS ≈ -5 J K⁻¹ mol⁻¹). This makes the compound uniquely valuable as a reference standard in physical organic chemistry investigations of substituent effects on double-bond migration thermodynamics. The publicly archived NIST thermochemical data (ΔrH° = -4.8 ± 0.1 kcal/mol) [2] enable this compound to serve as a calibrated benchmark for computational chemistry validation studies, particularly for DFT and ab initio methods aiming to reproduce subtle entropy effects arising from methoxy-group conformational restrictions. Procurement of this compound specifically for thermodynamic reference work is justified by the existence of these peer-reviewed, NIST-compiled quantitative data.

Building Block for Heterocycle Synthesis via Orthoester-Mediated Cyclocondensation

Alkyl orthoformates are well-established reagents for cyclocondensation reactions that construct heterocyclic cores (e.g., pyrazoles, pyrimidines, isoflavones) [1]; the allyl dimethyl orthoformate structure of the target compound combines this reactivity with a pendant alkene. The allyl group can remain intact during orthoester-based cyclization and subsequently participate in olefin metathesis, cross-coupling, or hydrofunctionalization, enabling a modular 'cyclize-then-diversify' strategy. While specific quantitative yield comparisons for the target compound versus trimethyl orthoformate in cyclocondensation are not available in the open literature, the class-level reactivity of alkyl orthoformates and the structural differentiation data established in Section 3 support the rationale for selecting this bifunctional building block when both orthoester and allyl reactivity are required in the same synthetic sequence.

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